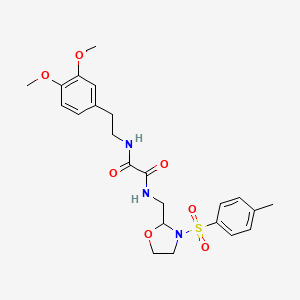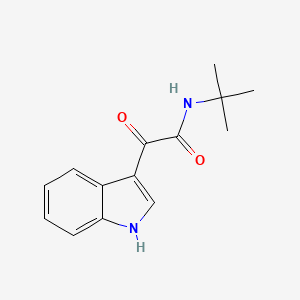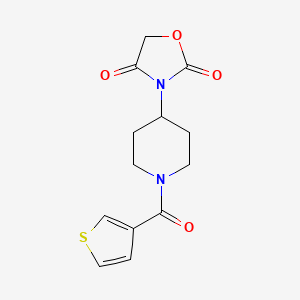
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbaldehyde, also known as Morpholinyl-Phenylmethylene-Cyclopentene-Carbaldehyde (MPCC), is a chemical compound derived from morpholine and phenylmethanal. It has been studied for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and pharmacology.
Scientific Research Applications
Cyclohexene-4-carbaldehyde Synthesis
Cyclocondensation involving cyclohexene-4-carbaldehyde and morpholine has yielded various substituted 4H-chromenes, 4H-thiopyrans, 1,4-dihydropyridines, and hexahydroquinolines. This demonstrates the utility of morpholine in synthesizing diverse heterocyclic compounds, potentially including the synthesis or modification of the specified compound (Dyachenko, 2005).
Cycloaddition Reactions
Morpholine's role in cycloaddition reactions has been explored, such as in the transition structures for 1,3-dipolar cycloadditions of phenyl azide to enamines. This research provides insights into the reactivity and mechanisms of compounds containing morpholine, which may inform applications of the target compound (Lopez, Munk, & Houk, 2013).
Hetero- and Carbo-cyclization Processes
The utility of a 2-aminobuta-1,3-diene derivative in cyclization processes to yield oxan-4-ones and tetrahydropyridines underscores the synthetic versatility of morpholine-containing compounds. This could hint at the synthetic pathways and reactions where the specified aldehyde could serve as a precursor or intermediate (Barluenga et al., 1988).
Antimicrobial Activity
A study on N-arylquinoline derivatives bearing a 2-morpholinoquinoline moiety synthesized via cyclocondensation showed significant antimicrobial activity. This suggests potential bioactive applications for compounds featuring morpholine, including the target aldehyde, in developing antimicrobial agents (Makawana, Patel, & Patel, 2012).
properties
IUPAC Name |
(3E)-3-benzylidene-2-morpholin-4-ylcyclopentene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-13-16-7-6-15(12-14-4-2-1-3-5-14)17(16)18-8-10-20-11-9-18/h1-5,12-13H,6-11H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJNVZPSMYAON-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=C(/C1=C/C2=CC=CC=C2)N3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/no-structure.png)
![3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2821337.png)



![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2821344.png)





![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)